Bis(2-bromoethyl)diselane
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Overview
Description
Bis(2-bromoethyl)diselane is an organoselenium compound characterized by the presence of two bromoethyl groups attached to a diselane (Se-Se) bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-bromoethyl)diselane can be synthesized through several methods. One common approach involves the reaction of 2-bromoethanol with selenium powder in the presence of a base, such as sodium hydroxide, to form the corresponding selenide. This intermediate is then oxidized to produce this compound. The reaction conditions typically involve refluxing the mixture in an appropriate solvent, such as ethanol or tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation by air .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(2-bromoethyl)diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound can yield selenides or diselenides.
Substitution: The bromoethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new organoselenium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out in polar solvents like acetonitrile or water.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in solvents like THF or ethanol.
Substitution: Nucleophilic substitution reactions are performed using reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides and diselenides.
Substitution: Various organoselenium compounds depending on the nucleophile used.
Scientific Research Applications
Bis(2-bromoethyl)diselane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a reagent in organic transformations.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of bis(2-bromoethyl)diselane involves its interaction with various molecular targets and pathways. In biological systems, the compound can undergo redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive enzymes. Its ability to form selenides and diselenides allows it to participate in redox cycling, which can impact cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with similar redox properties.
1,2-Bis(2-bromobenzyl)diselane: Structurally similar but with benzyl groups instead of bromoethyl groups.
Selenocystine: A naturally occurring diselenide with biological significance.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
62735-91-5 |
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Molecular Formula |
C4H8Br2Se2 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
1-bromo-2-(2-bromoethyldiselanyl)ethane |
InChI |
InChI=1S/C4H8Br2Se2/c5-1-3-7-8-4-2-6/h1-4H2 |
InChI Key |
FAJUSSXGGFMNDZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)[Se][Se]CCBr |
Origin of Product |
United States |
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